molecular formula C11H13BrN2O2 B1443950 5-Bromo-3-methyl-2-morpholinocarbonylpyridine CAS No. 244139-60-4

5-Bromo-3-methyl-2-morpholinocarbonylpyridine

Cat. No. B1443950
M. Wt: 285.14 g/mol
InChI Key: VFUCTWOHRXARDI-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-morpholinocarbonylpyridine, also known as Bmoc-5-bromo-3-methylpyridine, is a chemical compound of interest due to its various properties and applications in scientific research and industry. It has a molecular weight of 285.14 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[(5-bromo-3-methyl-2-pyridinyl)carbonyl]morpholine . The InChI code is 1S/C11H13BrN2O2/c1-8-6-9(12)7-13-10(8)11(15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Antimicrobials and Analgesics

  • Antimicrobial Synthesis : An efficient synthesis method was developed for 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful in synthesizing potent antimicrobials. This method involves bromination of 3-acetylpyridine and is crucial for the creation of antimicrobial derivatives such as arecoline, phendimetrazine, and polygonapholine with an overall yield of 36% (Kumar et al., 2007).

  • Analgesic Activity : Novel pyrimidine derivatives were synthesized and showed significant analgesic activity without ulcerogenic effects in an acetic acid-induced writhing model in mice. This highlights their potential as analgesic agents (Chaudhary et al., 2012).

Antioxidant and Anticancer Research

  • Nitrogen-Containing Bromophenols : Research on the marine red alga Rhodomela confervoides led to the isolation of new nitrogen-containing bromophenols, demonstrating potent radical scavenging activity. These findings suggest potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

  • Synthesis of Antidepressants : The synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was reported with a yield of 70.6%, confirmed by IR and 1H NMR. Its antidepressant activities were tested, suggesting further investigation into its antidepressant efficacy is warranted (Yuan, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(5-bromo-3-methylpyridin-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-8-6-9(12)7-13-10(8)11(15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUCTWOHRXARDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-2-morpholinocarbonylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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